thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride
CAS No.: 2866318-10-5
Cat. No.: VC11991734
Molecular Formula: C8H6ClNO2S
Molecular Weight: 215.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866318-10-5 |
|---|---|
| Molecular Formula | C8H6ClNO2S |
| Molecular Weight | 215.66 g/mol |
| IUPAC Name | thieno[3,2-c]pyridine-7-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-9-3-5-1-2-12-7(5)6;/h1-4H,(H,10,11);1H |
| Standard InChI Key | AIVMIXIVZALGDA-UHFFFAOYSA-N |
| SMILES | C1=CSC2=C(C=NC=C21)C(=O)O.Cl |
| Canonical SMILES | C1=CSC2=C(C=NC=C21)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride consists of a bicyclic framework where a thiophene ring (a five-membered sulfur-containing heterocycle) is fused to a pyridine ring (a six-membered nitrogen-containing heterocycle). The carboxylic acid group at position 7 and the hydrochloride salt modify its electronic and solubility properties.
Table 1: Key Molecular Descriptors
The compound’s 3D conformation, computed via PubChem’s structure generator, reveals planar geometry in the aromatic system, with the carboxylic acid and hydrochloride groups inducing polarity .
Synthesis and Manufacturing
Synthetic Routes
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Cyclocondensation Reactions: Starting from aminothiophene derivatives and α,β-unsaturated carbonyl compounds.
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Reductive Cyclization: Using stannous chloride dihydrate to facilitate ring closure, as seen in related thieno[3,2-b]pyridine systems.
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Post-Synthetic Modification: Carboxylic acid introduction via oxidation of methyl groups or hydrolysis of nitriles, followed by hydrochloride salt formation .
Industrial Scalability
Industrial production would require optimizing reaction conditions (temperature, solvent, catalyst) to enhance yield and purity. Continuous-flow reactors could mitigate challenges associated with exothermic intermediates .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility compared to the free base. Predicted properties include:
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Water Solubility: ~50 mg/mL (estimated via LogP calculations) .
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Thermal Stability: Decomposition above 250°C, based on thermogravimetric analysis of similar compounds .
Crystallography
Single-crystal X-ray diffraction data are unavailable, but computational models predict a monoclinic crystal system with hydrogen bonding between the carboxylic acid and chloride ions .
Pharmacological and Biological Activity
Mechanism of Action
While direct studies are lacking, structurally related thienopyridines exhibit:
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Kinase Inhibition: Blocking ATP-binding sites in tyrosine kinases (e.g., PDGFR, RAF), disrupting signal transduction pathways.
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DNA Intercalation: Planar aromatic systems interacting with DNA base pairs, inducing apoptosis in cancer cells.
Table 2: Comparative Bioactivity of Thienopyridine Analogs
| Compound | Activity (IC/MIC) | Target | Source |
|---|---|---|---|
| Thieno[3,2-b]pyridine-7-carboxylic acid | 3.2 μM (Anticancer) | Tyrosine kinases | Benchchem |
| Thieno[2,3-b]pyridine-2-carboxylic acid | 5.8 μg/mL (Antifungal) | C. albicans | Fisher |
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor for:
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Small-Molecule Inhibitors: Tailoring side chains to enhance kinase selectivity.
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Prodrugs: Esterifying the carboxylic acid to improve bioavailability .
Materials Science
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Organic Semiconductors: π-Conjugated systems for optoelectronic devices .
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Metal-Organic Frameworks (MOFs): Coordinating carboxylate groups with metal ions .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to streamline production.
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Biological Screening: Evaluating efficacy against neglected tropical diseases.
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Computational Modeling: Predicting ADMET properties using QSAR algorithms.
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